molecular formula C10H17NO2 B1581037 (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate CAS No. 54716-02-8

(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate

Cat. No. B1581037
CAS RN: 54716-02-8
M. Wt: 183.25 g/mol
InChI Key: MSOQKPXSIHLODG-CMDGGOBGSA-N
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Description

The compound “(E)-3-pyrrolidin-1-yl-but-2-enoic acid tert-butyl ester” is similar to the one you’re asking about . Another related compound is "Benzyl (2Z)-3-(pyrrolidin-1-yl)but-2-enoate" .


Molecular Structure Analysis

The molecular formula for “(E)-3-pyrrolidin-1-yl-but-2-enoic acid tert-butyl ester” is C12H21NO2 . For “Benzyl (2Z)-3-(pyrrolidin-1-yl)but-2-enoate”, the molecular formula is C15H19NO2 .


Physical And Chemical Properties Analysis

The molecular weight of “(E)-3-pyrrolidin-1-yl-but-2-enoic acid tert-butyl ester” is 211.3 . For “Benzyl (2Z)-3-(pyrrolidin-1-yl)but-2-enoate”, the molecular weight is 245.317 g/mol .

Scientific Research Applications

Asymmetric Synthesis and Chiral Building Blocks

(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate has been studied for its role in asymmetric intramolecular Michael reactions. This process is significant for constructing chiral building blocks crucial in synthesizing enantioselective alkaloids. An example of this is the formation of pyrrolidine and piperidine derivatives with high enantiomeric excess, demonstrating its potential in synthesizing complex organic compounds (Hirai et al., 1992).

Heterocyclic Compound Synthesis

Another application of this compound is in the synthesis of diverse heterocyclic structures. For instance, the intramolecular cycloaddition reaction of (E)-ethyl 4-(4-bromo-2-formylphenoxy)but-2-enoate and methyl 2-amino-2-phenylacetate leads to the formation of complex structures like pyrrolidine and 3,4-dihydro-2H-pyran rings, highlighting its versatility in organic synthesis (Long He, 2010).

Quantum Chemical Investigations

Further, quantum chemical and thermodynamics parameters of substituted pyrrolidinones have been calculated using DFT and quantum-chemical methods, which aid in understanding the molecular properties of compounds like (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate (Bouklah et al., 2012).

Alkaloid Synthesis

The compound also finds use in the enantiospecific synthesis of alkaloids. For example, asymmetric dihydroxylation followed by coupling with retronecine leads to pyrrolizidine alkaloids, demonstrating its importance in synthesizing biologically active compounds (Nambu & White, 1996).

Mechanism of Action

Target of Action

The primary targets of “(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate” are currently unknown. This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research

Mode of Action

It is known that this compound can be used as a biochemical reagent in life science research . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It has been mentioned that this compound is used as a biochemical reagent in life science research , suggesting that it may interact with various biochemical pathways

Result of Action

As a biochemical reagent used in life science research , it is likely to have diverse effects depending on the context of its use

properties

IUPAC Name

ethyl (E)-3-pyrrolidin-1-ylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-3-13-10(12)8-9(2)11-6-4-5-7-11/h8H,3-7H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOQKPXSIHLODG-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269080
Record name Ethyl (2E)-3-(1-pyrrolidinyl)-2-butenoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate

CAS RN

54716-02-8, 2723-42-4
Record name Ethyl (2E)-3-(1-pyrrolidinyl)-2-butenoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(1-pyrrolidinyl)crotonate
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Record name Ethyl (2E)-3-(1-pyrrolidinyl)-2-butenoate
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Record name Ethyl 3-(1-pyrrolidinyl)crotonate
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Record name ETHYL 3-PYRROLIDINOCROTONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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